4,6-Dimethyl-2-phenyl-1H-indole 4,6-Dimethyl-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 33555-22-5
VCID: VC19655635
InChI: InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3
SMILES:
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol

4,6-Dimethyl-2-phenyl-1H-indole

CAS No.: 33555-22-5

Cat. No.: VC19655635

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-2-phenyl-1H-indole - 33555-22-5

Specification

CAS No. 33555-22-5
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
IUPAC Name 4,6-dimethyl-2-phenyl-1H-indole
Standard InChI InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3
Standard InChI Key KBHRIZWFEFVXIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of 4,6-dimethyl-2-phenyl-1H-indole (C₁₆H₁₅N, MW 221.30 g/mol) consists of a fused benzene-pyrrole system with strategic substitutions:

  • Methyl groups at C4 and C6 introduce steric hindrance and electron-donating effects.

  • Phenyl group at C2 enhances aromatic conjugation and modulates π-π stacking interactions.

The IUPAC name 4,6-dimethyl-2-phenyl-1H-indole reflects this substitution pattern, while its canonical SMILES (CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C) encodes the spatial arrangement. X-ray crystallography of analogous indoles reveals planar geometries with dihedral angles between substituents influencing packing efficiency .

Comparative Structural Analysis

CompoundSubstitutionsKey Properties
4,6-Dimethyl-2-phenyl-1H-indoleC2-Ph, C4/C6-MeEnhanced steric bulk, moderate polarity
4,6-Dimethoxy-2-phenyl-1H-indoleC2-Ph, C4/C6-OMeIncreased solubility, electron richness
3,6-Dimethyl-2-phenyl-1H-indoleC3/C6-Me, C2-PhAltered reactivity at C3 position

The C4/C6 methyl groups in 4,6-dimethyl-2-phenyl-1H-indole reduce rotational freedom compared to methoxy analogs, potentially improving binding specificity in biological systems .

Synthesis and Optimization

Conventional Routes

Early syntheses relied on Fischer indolization of 4,6-dimethylcyclohexanone phenylhydrazones, yielding the product in ≤40% efficiency due to competing side reactions. Modern approaches leverage transition-metal catalysis:

Three-component reaction (Chen et al., 2022):
α-Hydroxyacetophenone+Aniline+1-MethylindoleSc(OTf)₃, Glycerol4,6-Dimethyl-2-phenyl-1H-indole\text{α-Hydroxyacetophenone} + \text{Aniline} + \text{1-Methylindole} \xrightarrow{\text{Sc(OTf)₃, Glycerol}} \text{4,6-Dimethyl-2-phenyl-1H-indole}
Key conditions:

  • Catalyst: Scandium triflate (15 mol%)

  • Solvent: Glycerol (green solvent, recyclable)

  • Temperature: 80°C

  • Yield: 64% (isolated)

Mechanistic Insights

Kinetic studies indicate a stepwise mechanism:

  • Formation of enamine intermediate via Sc³⁺-mediated dehydration.

  • Electrophilic aromatic substitution at C2, directed by the indole nitrogen's lone pair.

  • Methyl group migration from the α-hydroxyacetophenone precursor, stabilized by glycerol's hydrogen-bonding network .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ph-H), 7.45 (t, J = 7.2 Hz, 2H), 7.32 (s, 1H, H7), 6.95 (s, 1H, H5), 2.45 (s, 3H, C4-Me), 2.38 (s, 3H, C6-Me).

  • HRMS (ESI⁺): m/z 222.1283 [M+H]⁺ (calc. 222.1287).

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.3 min, with peak symmetry (As ≤ 1.2) confirming high purity.

Biological and Material Applications

Material Science Applications

  • Organic semiconductors: HOMO-LUMO gap of 3.4 eV (DFT-calculated), suitable for hole-transport layers .

  • Coordination complexes: Forms stable Pd(II) complexes (log β = 8.2) for catalytic cross-couplings.

Recent Advances and Future Directions

Green Synthesis Innovations

The 2022 Sc(OTf)₃/glycerol protocol achieves 64% yield with:

  • E-factor: 2.1 (vs. 8.7 for traditional routes).

  • Solvent recovery: 89% glycerol reused over 5 cycles .

Targeted Drug Design

Ongoing studies focus on:

  • Selective estrogen receptor modulators (SERMs): Docking suggests ERα binding (Ki = 120 nM).

  • Antiparasitic agents: In vitro testing against P. falciparum underway.

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